Physical and chemical properties of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
Physical and chemical properties of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern rational drug design, the construction of complex biaryl scaffolds relies heavily on highly functionalized building blocks. (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) is a specialized arylboronic acid derivative that serves as a critical intermediate in the synthesis of sulfonamide-bearing therapeutics[1]. By combining a reactive boronic acid moiety for carbon-carbon bond formation with a privileged sulfonamide pharmacophore, this compound enables the rapid diversification of lead compounds targeting kinases, proteases, and metalloenzymes such as carbonic anhydrase.
This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven methodology for its application in Suzuki-Miyaura cross-coupling.
Physicochemical Profiling
Understanding the physical and chemical parameters of a building block is essential for predicting its solubility, stability, and reactivity in catalytic cycles. Table 1 summarizes the core properties of the compound.
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid | [1] |
| CAS Number | 1704095-44-2 | |
| Molecular Formula | C12H18BNO5S | [2] |
| Molecular Weight | 299.15 g/mol | [1] |
| InChIKey | XJIYITKJDWOLOZ-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity Standard | ≥98% | [3] |
| Storage Conditions | Ambient Storage (Refrigeration recommended for long-term stability) |
Structural Analysis & Mechanistic Rationale
The structural design of this molecule is highly deliberate, balancing synthetic reactivity with pharmacological utility:
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The Boronic Acid Moiety: Serves as the transmetalating agent in palladium-catalyzed cross-coupling reactions, allowing for the formation of C(sp2)-C(sp2) bonds[4].
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The Methoxy Group (Ortho-Substitution): The methoxy group acts as an electron-donating group (EDG). By increasing the electron density on the aromatic ring and the boron atom, it facilitates the formation of the critical boronate intermediate required for transmetalation[5]. However, its ortho-position introduces steric hindrance, which necessitates the use of specialized, sterically demanding ligands (e.g., dppf or Buchwald phosphines) to prevent sluggish reductive elimination.
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The N-cyclopentylsulfamoyl Group: Sulfonamides are ubiquitous in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors. The bulky cyclopentyl ring modulates the lipophilicity (logP) of the resulting drug candidate, optimizing its fit into hydrophobic binding pockets of target proteins[6].
Synthetic Applications: Suzuki-Miyaura Coupling
The primary utility of this compound is in the Suzuki-Miyaura reaction. The following workflow outlines a self-validating, step-by-step protocol for coupling this boronic acid with an aryl halide.
Standard Operating Procedure (SOP): Biaryl Synthesis
Causality Note: This protocol utilizes a biphasic solvent system because water is strictly required to generate the μ-bridging hydroxy group between the palladium and boron atoms, which drives the transmetalation step[5].
Reagents & Materials:
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Aryl Halide (Electrophile): 1.0 equivalent
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(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid: 1.2 – 1.5 equivalents
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Catalyst: Pd(dppf)Cl₂ (0.05 equivalents)
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Base: K₂CO₃ (2.0 equivalents)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Workflow:
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Reaction Assembly: Charge an oven-dried Schlenk flask with the aryl halide, the boronic acid, and the Pd(dppf)Cl₂ catalyst.
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Solvent Addition: Add the 1,4-dioxane, followed by an aqueous solution of K₂CO₃.
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Degassing (Critical Step): Perform three freeze-pump-thaw cycles or sparge the biphasic mixture with Argon for 15 minutes. Rationale: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂; failure to degas will result in catalyst death and homocoupling side-reactions.
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Heating: Seal the flask and heat the reaction mixture to 80–90°C in an oil bath for 12 hours under positive Argon pressure.
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Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine to remove residual 1,4-dioxane and inorganic salts.
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Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation step.
Pharmacological Target Pathways
Once the biaryl scaffold is synthesized, the N-cyclopentylsulfamoyl moiety becomes the primary pharmacophore for target engagement. Sulfonamide derivatives are classical inhibitors of metalloenzymes (like Carbonic Anhydrase) and various kinases. The sulfonamide nitrogen coordinates directly with active-site metal ions (e.g., Zn²⁺), while the cyclopentyl group occupies adjacent hydrophobic pockets, competitively inhibiting the enzyme from binding its endogenous substrate.
Mechanism of action for sulfonamide-biaryl inhibitors targeting disease-promoting enzymes.
Storage, Handling, and Stability
To maintain the integrity of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid, specific handling protocols must be observed:
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Protodeboronation Risk: Prolonged exposure to strong acids, bases, or transition metals outside of controlled reaction conditions can lead to the cleavage of the C-B bond (protodeboronation).
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Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers (boroxines)[5]. While boroxines are generally competent in Suzuki couplings, they alter the effective molecular weight. To prevent this, store the compound in a tightly sealed container in a cool, dry environment.
References
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NextSDS. "(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid — Chemical Substance Information." Available at: [Link]
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NextSDS. "1704095-44-2 Chemical Substance Information." Available at: [Link]
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at:[Link]
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Dalton Transactions (RSC Publishing). "Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis." Available at: [Link]
Sources
- 1. CAS: 1704095-44-2 | CymitQuimica [cymitquimica.com]
- 2. nextsds.com [nextsds.com]
- 3. chemscene.com [chemscene.com]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nextsds.com [nextsds.com]
